N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide: is a chemical compound characterized by the presence of dichlorophenyl and dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 2,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding affinities and specificities of various biological targets .
Medicine: It is investigated for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
- N-(2,6-dichlorophenyl)-2-indolinone
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate
Comparison: N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethoxybenzamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, such as its specific binding affinities and reactivity patterns .
Properties
Molecular Formula |
C15H13Cl2NO3 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-10(13(8-9)21-2)15(19)18-14-11(16)4-3-5-12(14)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
AVZVZDDLIQOJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)OC |
Origin of Product |
United States |
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